molecular formula C12H14Cl2N2O3 B2865619 3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride CAS No. 1197231-05-2

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride

Cat. No. B2865619
CAS RN: 1197231-05-2
M. Wt: 305.16
InChI Key: DPELUWVNDJPGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound is also known as Chlorzoxazone and is a member of the oxazolidinone class of drugs. Chlorzoxazone is a muscle relaxant that is used to treat muscle spasms and pain. However,

Mechanism of Action

The exact mechanism of action of Chlorzoxazone is not fully understood. However, it is believed that the compound acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This leads to muscle relaxation and pain relief.
Biochemical and Physiological Effects:
Chlorzoxazone has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. Chlorzoxazone has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of Chlorzoxazone is its low toxicity, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of Chlorzoxazone is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on Chlorzoxazone. One area of research is in the development of new cancer therapies. Chlorzoxazone has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of research is in the treatment of inflammatory diseases. Chlorzoxazone has anti-inflammatory properties, and further research could lead to the development of new treatments for inflammatory diseases such as arthritis.
Conclusion:
In conclusion, Chlorzoxazone is a chemical compound that has potential therapeutic applications in various fields of scientific research. The compound has been shown to have anti-cancer properties, anti-inflammatory properties, and muscle relaxant properties. While there are limitations to its use in laboratory experiments, Chlorzoxazone is a safe compound with low toxicity. Further research on Chlorzoxazone could lead to the development of new cancer therapies and treatments for inflammatory diseases.

Synthesis Methods

The synthesis of Chlorzoxazone involves the reaction of 4-chlorobenzaldehyde with glycine to form 4-chlorobenzylglycine. The 4-chlorobenzylglycine is then reacted with ethylenediamine to form the oxazolidine ring. The resulting compound is then hydrolyzed to form Chlorzoxazone.

Scientific Research Applications

Chlorzoxazone has been shown to have potential therapeutic applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that Chlorzoxazone has anti-cancer properties and can induce apoptosis (cell death) in cancer cells. This makes it a potential candidate for cancer therapy.

properties

IUPAC Name

3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,10H,5-7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPELUWVNDJPGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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